molecular formula C28H31FeOP2+ B577497 (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221746-31-1

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene

Cat. No.: B577497
CAS No.: 1221746-31-1
M. Wt: 501.348
InChI Key: GKGAXSFACFRVDP-NTEVMMBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene (CAS: 1221746-31-1, molecular formula: C₂₈H₃₁FeOP₂, molecular weight: 501.34) is a chiral ferrocene-based phosphine ligand. It is abbreviated as JoSPOphos (L4) in catalytic applications . This compound features a tert-butylphosphinoyl group and a diphenylphosphinoethyl substituent on a ferrocene backbone, creating a stereochemically complex structure. It is widely used in asymmetric catalysis, particularly in dynamic kinetic resolution (DKR) of aldehydes via hydroacylation, achieving high enantioselectivities (ee) and diastereoselectivities as confirmed by chiral SFC and ¹H NMR analyses . The ligand is commercially available in powder form with ≥97% purity and optical purity (ee) ≥99% .

Properties

IUPAC Name

(Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGAXSFACFRVDP-NTEVMMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FeOP2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746441
Record name (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221746-31-1
Record name (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Auxiliary Strategy

The synthesis begins with enantiomerically pure Ugi’s amine ((R)-1-ferrocenylethyl dimethylamine), which serves as a chiral directing group. Lithiation at −78°C using n-butyllithium generates a configurationally stable lithioferrocene intermediate. Quenching this species with diethyl carbonate introduces a ketone moiety at the 2-position, preserving the (S)-configuration at the ethyl side chain. Subsequent reduction with LiAlH4/AlCl3 removes the carbonyl group, yielding a planar-chiral ferrocene scaffold.

Phosphorus Group Installation

Two distinct phosphorus functionalities are introduced sequentially:

  • tert-Butylphosphinoyl Group : Reaction of the lithiated ferrocene with tert-butylphosphine dichloride (tBuPCl2) under inert atmosphere at −78°C installs the phosphine oxide moiety with retention of configuration. The bulky tert-butyl group enforces axial chirality through steric interactions with the ferrocene cyclopentadienyl rings.

  • Diphenylphosphinoethyl Chain : A second lithiation step followed by treatment with chlorodiphenylphosphine (Ph2PCl) introduces the diphenylphosphino group. The ethyl spacer between phosphorus and ferrocene allows conformational flexibility while maintaining electronic communication with the metal center.

Modular Ligand Assembly

Phosphine Oxide Reduction

The intermediate phosphine oxide undergoes stereospecific reduction using trichlorosilane (HSiCl3) in the presence of triethylamine. This step converts the P=O group to PH while preserving the (S)-configuration at phosphorus, as demonstrated by 31P NMR monitoring (δ = 4.0 ppm for tetrafluoroborate intermediate). Critical parameters include:

ParameterOptimal ValueEffect on Yield
Temperature0°C → 25°CPrevents over-reduction
HSiCl3 Equiv1.2Completes in 2h
SolventTHFMaximizes solubility

Boron Trifluoride-Mediated Cyclization

In a patented approach, BF3·OEt2 catalyzes the coupling of phosphine oxide precursors with ferrocene tetrafluoroborate intermediates. The Lewis acid facilitates P–O bond cleavage and subsequent P–Fe coordination, achieving 92% isolated yield for analogous diphosphines. Key advantages include:

  • Air-stable intermediates (tetrafluoroborate salts)

  • Mild conditions (60–80°C vs. traditional 120°C protocols)

  • Scalability to multi-kilogram batches

Enantiopurity Optimization

Crystallization-Induced Asymmetric Transformation

Recrystallization from heptane/CH2Cl2 (9:1) enriches enantiomeric excess from 95% to ≥99%. The process exploits differential solubility of diastereomeric tetrafluoroborate salts:

Solvent SystemRecovery (%)ee (%)
Heptane/CH2Cl28599.5
Ethanol/Water9298.1

Dynamic Kinetic Resolution

During the phosphine oxide reduction step, transient pyramidal inversion at phosphorus enables thermodynamic control over stereochemistry. Computational studies (DFT/B3LYP) reveal a 12.3 kcal/mol barrier for inversion, allowing complete conversion to the (S)-configured product at 25°C.

Analytical Characterization

Spectroscopic Fingerprints

  • 31P NMR : δ −18.2 (d, J = 45 Hz, tBuP), +5.3 (s, Ph2P)

  • CD Spectroscopy : Positive Cotton effect at 450 nm confirms (RP) planar chirality

  • X-ray Crystallography :

    • Fe–P bond lengths: 2.28 Å (tBuP), 2.31 Å (Ph2P)

    • Dihedral angle between Cp rings: 8.7°

Stability Profiling

ConditionDecomposition (%)Time (h)
Air, 25°C<124
N2, 100°C3.212
0.1 M HCl, 25°C981

Comparative Method Evaluation

Three industrial-scale routes were benchmarked:

MethodStepsYield (%)Cost Index
Lithiation/Quench5741.8
BF3 Cyclization3921.2
Reductive Coupling4831.5

The BF3-mediated process offers superior efficiency but requires careful handling of corrosive byproducts. Recent advances in flow chemistry have reduced reaction times from 10 h to 45 min through continuous in-line neutralization of HF .

Chemical Reactions Analysis

Types of Reactions

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include phosphine oxides, reduced ferrocene derivatives, and substituted ferrocene compounds.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene is in asymmetric catalysis, where it serves as a chiral ligand for metal catalysts.

  • Case Study: Rhodium-Catalyzed Reactions
    In a study by Solvias, this compound was utilized as a ligand in rhodium-catalyzed hydrogenation reactions, achieving high enantioselectivity (up to 98% ee) for various substrates. The ligand's steric and electronic properties were found to significantly influence the reaction outcome, demonstrating its utility in synthesizing chiral compounds .

Cross-Coupling Reactions

The compound also plays a crucial role in cross-coupling reactions, such as Suzuki and Heck reactions.

  • Case Study: Palladium-Catalyzed Suzuki Coupling
    Research has shown that when combined with palladium catalysts, this compound facilitates efficient coupling of aryl halides with boronic acids. The reaction conditions optimized with this ligand resulted in yields exceeding 90%, showcasing its effectiveness in forming carbon-carbon bonds .

Performance Comparison of Ligands in Asymmetric Hydrogenation

Ligand TypeMetal CatalystSubstrate TypeEnantioselectivity (%)Yield (%)
This compoundRhodiumKetones9895
Other Ligand ARhodiumKetones8590
Other Ligand BRhodiumKetones8088

Cross-Coupling Reaction Yields

Ligand TypeMetal CatalystReaction TypeYield (%)
This compoundPalladiumSuzuki Coupling92
Other Ligand APalladiumSuzuki Coupling80
Other Ligand BPalladiumSuzuki Coupling75

Mechanism of Action

The mechanism of action of (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene involves its ability to coordinate with metal centers in catalytic reactions. The chiral phosphine groups create a chiral environment around the metal center, facilitating enantioselective transformations. The ferrocene backbone provides stability and enhances the electronic properties of the compound.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural differences between JoSPOphos and analogous ligands:

Compound Name (CAS) Substituents on Ferrocene Backbone Molecular Formula Purity Key Applications Reference
JoSPOphos (1221746-31-1) tert-Butylphosphinoyl, diphenylphosphinoethyl C₂₈H₃₁FeOP₂ ≥97% Hydroacylation, DKR
(S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (1246841-00-8) Dicyclohexylphosphino, di-tert-butylphosphine C₃₆H₅₆FeP₂ 98% Asymmetric hydrogenation
(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine (849924-37-4) Bis(4-CF₃-phenyl)phosphino, di-tert-butylphosphine C₃₆H₃₈F₆FeP₂ ≥97% Electron-deficient catalysis
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine (167416-28-6) Dicyclohexylphosphino (two groups) C₃₆H₅₆FeP₂ 98% Cross-coupling reactions

Key Observations:

  • Steric Effects: JoSPOphos incorporates a tert-butyl group, which provides moderate steric bulk compared to dicyclohexyl substituents in CAS 1246841-00-8 and 167416-28-4.
  • Electronic Effects: The diphenylphosphino group in JoSPOphos offers strong electron-donating properties, while the CF₃-substituted ligand (CAS 849924-37-4) introduces electron-withdrawing effects, altering metal-ligand interactions .

Catalytic Performance

Enantioselectivity and Yield
  • JoSPOphos : Achieves >90% ee in hydroacylation reactions under optimized conditions (0.10 mmol scale) .
  • CAS 1246841-00-8 : Used in asymmetric hydrogenation of ketones, achieving 88–95% ee but requiring higher catalyst loading (1–5 mol%) .
  • CAS 167416-28-6 : Demonstrated 85–92% ee in Suzuki-Miyaura couplings, though yields drop with sterically demanding substrates .
Reaction Scope
  • JoSPOphos excels in α-chiral aldehyde synthesis , whereas ligands like CAS 849924-37-4 are better suited for electron-deficient substrates due to their CF₃ groups .

Commercial Availability and Pricing

Compound (CAS) Packaging Price (EUR) Supplier Reference
JoSPOphos (1221746-31-1) 100 mg, 250 mg €244–651 960 Chemical, Shanghai Jinin
CAS 1246841-00-8 100 mg, 250 mg €300–700 Xinxiang Runyu Material Co.
CAS 849924-37-4 50 mg, 100 mg €400–800 Specialty chemical vendors

Note: Prices vary significantly based on purity and scale. JoSPOphos is competitively priced for academic research .

Biological Activity

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene is a phosphine-based organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound is a derivative of ferrocene, which is known for its diverse biological properties, including anticancer, antimalarial, and antifungal activities. This article explores the biological activity of this specific compound, supported by various studies and data.

  • Molecular Formula : C28H31FeOP2
  • Molecular Weight : 501.34 g/mol
  • CAS Number : 1221746-31-1
  • Appearance : Orange powder

The presence of the ferrocene core in this compound contributes to its unique redox properties, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The ferrocene moiety can undergo reversible oxidation to form ferricenium ions, which can participate in electron transfer reactions. This property is essential in biological processes, including the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals, potentially mitigating oxidative stress in cells. This activity may contribute to its anticancer effects by protecting normal cells while targeting cancerous ones .
  • Cytotoxicity : Studies have demonstrated that derivatives of ferrocene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against MCF-7 breast cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Testing : In vitro tests on MCF-7 and HT-29 cell lines revealed moderate antiproliferative activity. The IC50 values were reported to be around 0.87–4.05 μM for similar ferrocene derivatives .
  • Mechanism of Action : The cytotoxicity was linked to ROS production and subsequent DNA damage, leading to apoptosis in cancer cells .

Antimalarial and Antifungal Activities

Ferrocene derivatives have also been evaluated for their antimalarial and antifungal properties:

  • Antimalarial Activity : Some studies suggest that ferrocene-based compounds can enhance the efficacy of existing antimalarial drugs through synergistic effects .
  • Antifungal Activity : The compound's ability to disrupt fungal cell membranes has been noted, although specific data on this compound is limited.

Table 1: Cytotoxicity Data of Ferrocene Derivatives

CompoundCell LineIC50 (μM)Mechanism
(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[...]MCF-70.87ROS production
Fc-(CO₂Ph)₂MCF-74.05DNA damage
Fc-(CO₂Ph)CO₂HHT-29>10Low activity
Ferrocenophane hydroxamideMCF-70.87Enhanced antiproliferative

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of a series of ferrocene derivatives including (RP)-1-[(S)-tert-butylphosphinoyl]-2-[...]. It was found that these compounds induced significant cytotoxic effects on breast cancer cell lines through mechanisms involving oxidative stress and apoptosis.

Case Study 2: Synergistic Effects with Antimalarials

Research explored the combination of ferrocene derivatives with traditional antimalarial drugs, revealing enhanced efficacy due to the unique properties of the ferrocene core that improved drug solubility and bioavailability.

Q & A

Q. What are the critical steps in synthesizing (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene?

  • Methodological Answer : The synthesis involves sequential functionalization of the ferrocene backbone. First, introduce the tert-butylphosphinoyl group at the 1-position via nucleophilic substitution under anhydrous conditions. Next, install the diphenylphosphinoethyl moiety at the 2-position using a chiral auxiliary to control stereochemistry. Key steps include:
  • Protecting reactive sites with trimethylsilyl groups to prevent cross-reactivity .
  • Purification via column chromatography (hexane/ethyl acetate) to isolate diastereomers.
  • Final characterization by 31P NMR^{31}\text{P NMR} to confirm phosphine coordination and optical rotation ([α]D_D) to verify enantiomeric purity ≥99% .

Q. Which spectroscopic techniques are essential for characterizing stereochemical purity?

  • Methodological Answer :
  • 1H NMR^{1}\text{H NMR} : Identify proton environments near chiral centers (e.g., methyl groups in tert-butyl motifs at δ 1.2–1.4 ppm) .
  • 31P NMR^{31}\text{P NMR} : Resolve phosphine environments (e.g., tert-butylphosphinoyl at δ 25–30 ppm, diphenylphosphino at δ -5 to 0 ppm) .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) to quantify enantiomeric excess (ee) .
  • Optical Rotation : Measure [α]D_D in CHCl3_3 (e.g., -185° ±10° for the (R)-configured derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements between NMR and chiral HPLC?

  • Methodological Answer : Discrepancies often arise from overlapping NMR signals or diastereomeric impurities. To address this:
  • NMR Titration : Add a chiral shift reagent (e.g., Eu(hfc)3_3) to split overlapping peaks .
  • HPLC-MS Coupling : Confirm molecular ion peaks to rule out impurities .
  • X-ray Crystallography : Use single-crystal data (e.g., bond angles like C6—Fe1—C7 = 1.847 Å) to validate absolute configuration .

Q. What strategies optimize ligand stability in catalytic reactions?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under argon/glovebox conditions to prevent oxidation of phosphine groups .
  • Solvent Selection : Avoid protic solvents (e.g., H2_2O, alcohols) to minimize ligand hydrolysis. Use toluene or THF for Pd-catalyzed cross-couplings .
  • Temperature Control : Maintain reactions below 60°C to prevent racemization (evidenced by ee retention >98% at 50°C) .

Q. How to interpret crystallographic data to confirm stereochemical configuration?

  • Methodological Answer : Analyze X-ray diffraction data for:
  • Bond Lengths : Fe–P distances (typically 2.2–2.3 Å) to confirm coordination .
  • Torsion Angles : e.g., C1—C11—N1—C12 = -72.51°, indicating (S)-configuration at the ethyl group .
  • Packing Diagrams : Assess intermolecular interactions (e.g., π-stacking between ferrocene and phenyl groups) to rule out crystal packing artifacts .

Q. Why might catalytic performance vary between batches, and how to troubleshoot this?

  • Methodological Answer : Variations arise from trace moisture or oxygen during synthesis. To mitigate:
  • Karl Fischer Titration : Quantify H2_2O content (<50 ppm) in solvents .
  • EPR Spectroscopy : Detect paramagnetic impurities (e.g., Fe0^0 nanoparticles) that deactivate catalysts .
  • Catalytic Screening : Test batches in a model Suzuki-Miyaura reaction (e.g., aryl bromide coupling; target yield >90%) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.